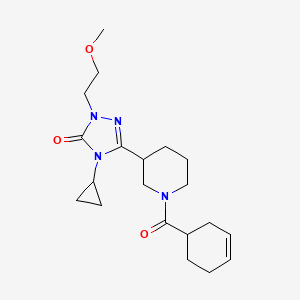
N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzolsulfonamid, auch bekannt als N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-methoxy-3-methylbenzol-1-sulfonamid:
Pharmazeutische Entwicklung
Diese Verbindung wird wegen ihres Potenzials als therapeutisches Mittel untersucht. Ihre einzigartige Struktur ermöglicht es ihr, mit bestimmten biologischen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht. Forscher untersuchen ihre Wirksamkeit bei der Behandlung verschiedener Krankheiten, darunter Krebs und entzündliche Erkrankungen .
Antimikrobielle Forschung
Aufgrund ihrer strukturellen Eigenschaften ist diese Verbindung vielversprechend als antimikrobielles Mittel. Studien konzentrieren sich auf ihre Fähigkeit, das Wachstum von Bakterien und Pilzen zu hemmen, was zur Entwicklung neuer Antibiotika oder Antimykotika führen könnte.
Materialwissenschaften
In den Materialwissenschaften wird diese Verbindung wegen ihrer potenziellen Verwendung in der Polymersynthese untersucht. Ihre einzigartigen chemischen Eigenschaften können die Haltbarkeit und Funktionalität von Polymeren verbessern, wodurch sie für verschiedene industrielle Anwendungen geeignet werden.
Umweltchemie
Forscher untersuchen die Verwendung dieser Verbindung in der Sanierung der Umwelt. Ihre Fähigkeit, mit Schadstoffen auf molekularer Ebene zu interagieren, macht sie zu einem Kandidaten für die Reinigung kontaminierter Umgebungen wie Boden und Wasser.
Biochemische Assays
Diese Verbindung wird auch in biochemischen Assays verwendet, um Enzym-Interaktionen und Proteinfunktionen zu untersuchen. Ihre spezifischen Bindungseigenschaften machen sie zu einem nützlichen Werkzeug, um biochemische Pfade zu verstehen und Diagnosetests zu entwickeln.
Landwirtschaftliche Chemie
In der Landwirtschaft wird diese Verbindung wegen ihres Potenzials als Pestizid untersucht. Ihre Wirksamkeit bei der Schädlingsbekämpfung, ohne Pflanzen oder die Umwelt zu schädigen, ist ein wichtiger Forschungsbereich mit dem Ziel, sicherere und nachhaltigere landwirtschaftliche Praktiken zu entwickeln .
Neurowissenschaftliche Forschung
Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, macht sie zum Gegenstand des Interesses in der neurowissenschaftlichen Forschung. Wissenschaftler untersuchen ihre Auswirkungen auf neuronale Pfade und ihre potenzielle Verwendung bei der Behandlung neurologischer Erkrankungen wie Alzheimer und Parkinson.
Synthetische Chemie
In der synthetischen Chemie wird diese Verbindung als Baustein für die Herstellung komplexerer Moleküle verwendet. Ihre Vielseitigkeit ermöglicht es Chemikern, neue Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen wie Medizin und Materialwissenschaften zu entwickeln.
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-13-12-16(8-9-17(13)24-2)26(22,23)18-14-4-6-15(7-5-14)19-10-3-11-25(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUECBIRJZBHELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide](/img/structure/B2468453.png)

![3,4-dichloro-N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)benzamide](/img/structure/B2468455.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2468456.png)


![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2468460.png)


![3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2468466.png)
